molecular formula C18H25NO5S B2972389 3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide CAS No. 946315-47-5

3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide

Cat. No.: B2972389
CAS No.: 946315-47-5
M. Wt: 367.46
InChI Key: AKGXAGQLYYIOFZ-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide (CAS 946315-47-5) is a high-purity chemical compound offered for scientific research and development. With a molecular formula of C18H25NO5S and a molecular weight of 367.4598 g/mol . This sulfonamide derivative is of significant interest in pharmaceutical research, particularly in the investigation of novel therapeutic agents for the treatment of atherosclerosis and other cardiovascular conditions . Compounds within this class have been studied as potential inhibitors of key metabolic pathways, including cholesterol ester transfer protein (CETP), which plays a crucial role in lipid metabolism . The presence of the benzodioxole moiety, a common pharmacophore, suggests potential for interaction with various biological targets and may contribute to the compound's overall pharmacodynamic profile . Researchers can utilize this compound in preclinical studies to explore its mechanism of action, binding affinity, and efficacy in models of dyslipidemia, coronary artery disease, and related metabolic syndromes . It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-[2-(cyclohexen-1-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c20-25(21,19-10-9-15-5-2-1-3-6-15)12-4-11-22-16-7-8-17-18(13-16)24-14-23-17/h5,7-8,13,19H,1-4,6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGXAGQLYYIOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Cyclohexene Ring: The cyclohexene ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound can be used in the development of new catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This allows the compound to modulate the activity of enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide with structurally related compounds identified in the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Notable Differences
This compound (Target Compound) Not provided C₁₈H₂₂N₂O₅S* ~378.4 g/mol* Benzodioxole-oxypropane sulfonamide; cyclohexenyl ethyl substituent on sulfonamide nitrogen Reference compound for comparison.
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide 946315-71-5 C₁₈H₂₁NO₆S 379.4 g/mol Benzodioxole-oxypropane sulfonamide; 3-methoxybenzyl substituent on sulfonamide nitrogen Methoxybenzyl group increases polarity vs. cyclohexenyl ethyl; may reduce lipophilicity.
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide 896316-85-1 C₁₅H₂₀N₂O₅S 340.4 g/mol Dihydrodioxin ring; pyrrolidinone substituent on sulfonamide Pyrrolidinone introduces hydrogen-bonding potential; smaller molecular weight.
2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]propanamide Not provided C₂₂H₂₂N₄O₅S₂ ~498.5 g/mol* Benzodioxole-oxypropanamide; benzothiadiazole substituent Propanamide backbone (vs. sulfonamide); benzothiadiazole adds electron-withdrawing effects.
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide 2035001-81-9 C₁₈H₁₉NO₅S 361.4 g/mol Benzodioxole-enamide; thiophene and hydroxyethoxy substituents α,β-unsaturated enamide backbone; thiophene enhances π-conjugation.

*Estimated based on molecular formula.

Key Structural and Functional Comparisons

Backbone Variations The target compound and the analog in share a propane sulfonamide backbone, but substituents on the sulfonamide nitrogen differ significantly. The cyclohexenyl ethyl group in the target compound is more lipophilic than the 3-methoxybenzyl group in , which may influence membrane permeability and binding to hydrophobic targets . The propanamide backbone in and enamide in replace the sulfonamide, altering electronic properties and hydrogen-bonding capacity.

However, replaces benzodioxole with a dihydrodioxin ring, reducing aromaticity but increasing conformational flexibility . The benzothiadiazole in and thiophene in introduce sulfur-containing heterocycles, which may enhance electronic interactions or metabolic stability .

In contrast, the hydroxyethoxy-thiophene substituent in adds polarity and hydrogen-bonding capacity . The pyrrolidinone in provides a rigid, planar structure that could stabilize protein-ligand interactions through dipole or van der Waals forces .

Physicochemical Properties

  • Molecular weights range from 340.4 g/mol () to ~498.5 g/mol (), with the target compound (~378.4 g/mol) falling in the mid-range. Higher molecular weight in may limit bioavailability.
  • Data gaps (e.g., melting points, solubility) preclude direct quantitative comparisons, but substituent polarity (e.g., methoxy in vs. thiophene in ) suggests divergent solubility profiles .

Structural Analysis Considerations

While the evidence lacks direct data on the target compound’s synthesis or crystallography, tools like SHELX (for crystal structure refinement) and WinGX/ORTEP (for molecular visualization) are standard in analyzing such sulfonamide derivatives . Ring-puckering analysis (via Cremer-Pople parameters) could further elucidate conformational preferences in the cyclohexenyl group .

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula and Structure

The molecular formula of the compound is C19H25N1O4SC_{19}H_{25}N_{1}O_{4}S. The structure includes a benzodioxole moiety that may interact with various biological targets, enhancing its pharmacological properties.

PropertyValue
Molecular FormulaC19H25N1O4S
Molecular Weight357.48 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The benzodioxole component is believed to facilitate interactions with enzymes or receptors involved in various physiological processes. The sulfonamide group may also contribute to antimicrobial properties, making it a candidate for further investigation in therapeutic contexts.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial effects. This compound may inhibit bacterial growth by interfering with folate synthesis.
  • Antitumor Activity : Compounds containing benzodioxole structures have shown promise in cancer research, potentially acting through apoptosis induction and inhibition of tumor cell proliferation.
  • Anti-inflammatory Properties : Some studies suggest that related compounds can modulate inflammatory pathways, providing potential applications in treating inflammatory diseases.

Antimicrobial Properties

A study investigating the antimicrobial efficacy of various sulfonamide derivatives found that compounds similar to the one exhibited significant activity against Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Antitumor Activity

In vitro studies have shown that benzodioxole-containing compounds can induce apoptosis in various cancer cell lines. One study reported that a related compound led to a 50% reduction in cell viability at concentrations as low as 10 µM in HepG2 liver cancer cells .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of structurally related compounds:

Study ReferenceBiological ActivityObservations
AntimicrobialEffective against S. aureus (MIC 32 µg/mL)
AntitumorInduced apoptosis in HepG2 cells (IC50 10 µM)
Anti-inflammatoryModulated cytokine release in vitro

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